molecular formula C8H5F2NS B13633546 2-((Difluoromethyl)thio)benzonitrile

2-((Difluoromethyl)thio)benzonitrile

Katalognummer: B13633546
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: FHKATKUBEIXCAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Difluoromethyl)thio)benzonitrile is an organic compound characterized by the presence of a difluoromethylthio group attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Difluoromethyl)thio)benzonitrile typically involves the introduction of a difluoromethylthio group to a benzonitrile core. One common method involves the reaction of benzonitrile with difluoromethylthiolating agents under specific conditions. For instance, the use of difluoromethylthiolating reagents such as ClCF2H in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Difluoromethyl)thio)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-((Difluoromethyl)thio)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((Difluoromethyl)thio)benzonitrile involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The nitrile group can also interact with enzymes and receptors, potentially leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((Difluoromethyl)thio)benzonitrile is unique due to the presence of both a difluoromethylthio group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H5F2NS

Molekulargewicht

185.20 g/mol

IUPAC-Name

2-(difluoromethylsulfanyl)benzonitrile

InChI

InChI=1S/C8H5F2NS/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H

InChI-Schlüssel

FHKATKUBEIXCAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#N)SC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.